1-(Azidomethyl)cyclobutan-1-ol
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Overview
Description
1-(Azidomethyl)cyclobutan-1-ol is a unique organic compound characterized by its cyclobutane ring structure with an azidomethyl group and a hydroxyl group attached
Preparation Methods
The synthesis of 1-(Azidomethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with sodium azide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented .
Chemical Reactions Analysis
1-(Azidomethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(Azidomethyl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)cyclobutan-1-ol involves its ability to undergo various chemical transformations, which can interact with biological molecules. The azide group is particularly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is harnessed in click chemistry, where the compound can form triazoles that are useful in drug development and material science .
Comparison with Similar Compounds
1-(Azidomethyl)cyclobutan-1-ol can be compared with other azidomethyl-substituted cycloalkanes and cyclobutanols. Similar compounds include:
1-(Azidomethyl)cyclopropan-1-ol: A smaller ring structure with similar reactivity but different steric properties.
1-(Azidomethyl)cyclopentan-1-ol: A larger ring structure that may exhibit different chemical behavior due to reduced ring strain.
Cyclobutanol: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
1-(azidomethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBCHBFLHVTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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